(1R)-Cyclodec-2-yn-1-ol
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Overview
Description
(1R)-Cyclodec-2-yn-1-ol is an organic compound characterized by a ten-membered carbon ring with a triple bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Cyclodec-2-yn-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing a terminal alkyne and an alcohol group. This reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the ten-membered ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-Cyclodec-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst can reduce the triple bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-al.
Reduction: Formation of cyclodec-2-en-1-ol or cyclodecan-1-ol.
Substitution: Formation of various substituted cyclodec-2-yn-1-ol derivatives.
Scientific Research Applications
(1R)-Cyclodec-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Biology: Its derivatives may have potential biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-Cyclodec-2-yn-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the triple bond and the hydroxyl group, which can participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Cyclodecan-1-ol: Similar structure but with a single bond instead of a triple bond.
Cyclodec-2-yn-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(1R)-Cyclodec-2-yn-1-ol is unique due to the presence of both a triple bond and a hydroxyl group in a ten-membered ring
Properties
CAS No. |
340154-42-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R)-cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-6,8H2/t10-/m1/s1 |
InChI Key |
ZFCBSVNUTLKJIV-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCCC#C[C@@H](CCC1)O |
Canonical SMILES |
C1CCCC#CC(CCC1)O |
Origin of Product |
United States |
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